3,7,15-Trihydroxy-5-androsten-17-one is a steroid compound characterized by the presence of three hydroxyl groups located at positions 3, 7, and 15 on the steroid framework. This compound is part of the androstane family and is derived from dehydroepiandrosterone, a precursor steroid hormone. The molecular formula for 3,7,15-trihydroxy-5-androsten-17-one is , indicating it contains 19 carbon atoms, 28 hydrogen atoms, and four oxygen atoms. The structural complexity of this compound contributes to its unique biological properties and potential applications in pharmacology and biochemistry.
These reactions highlight the synthetic versatility of 3,7,15-trihydroxy-5-androsten-17-one and its derivatives.
3,7,15-Trihydroxy-5-androsten-17-one exhibits notable biological activities that are of interest in both clinical and pharmacological research:
Several methods have been developed for synthesizing 3,7,15-trihydroxy-5-androsten-17-one:
The applications of 3,7,15-trihydroxy-5-androsten-17-one extend across various fields:
Studies investigating the interactions of 3,7,15-trihydroxy-5-androsten-17-one with various biological systems have revealed:
Several compounds share structural similarities with 3,7,15-trihydroxy-5-androsten-17-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dehydroepiandrosterone | Precursor with a keto group at C-17 | Widely studied for its role in hormone synthesis |
| Epiandrosterone | Hydroxyl group at C-3; weak androgenic activity | Metabolite of testosterone |
| Androstenedione | Ketone at C-17; no hydroxyls at C-3 or C-7 | Precursor to testosterone |
| Testosterone | Hydroxyl group at C-17; strong androgenic effects | Primary male sex hormone |
The uniqueness of 3,7,15-trihydroxy-5-androsten-17-one lies in its specific arrangement of hydroxyl groups which may impart distinct biological activities not seen in these other compounds.
Microbial transformation represents a powerful biotechnological approach for the synthesis of 3,7,15-Trihydroxy-5-androsten-17-one, offering advantages of regioselectivity and stereoselectivity that are often challenging to achieve through conventional chemical methods [7] [14]. This compound, derived from the androstane family, contains three hydroxyl groups at positions 3, 7, and 15 on the steroid framework, making it a valuable intermediate for the synthesis of pharmacologically active steroids [10].
The biotransformation of dehydroepiandrosterone (3β-hydroxyandrost-5-en-17-one) by specific microbial strains has been extensively studied for the production of 3,7,15-Trihydroxy-5-androsten-17-one [10] [11]. Research has demonstrated that certain fungi, particularly Gibberella intermedia, can effectively transform dehydroepiandrosterone into 3β,7α,15α-trihydroxy-5-androsten-17-one with high efficiency [10]. The process involves sequential hydroxylation reactions at the C-7 and C-15 positions of the steroid nucleus [11] [27].
The optimization of biotransformation conditions is crucial for achieving high yields of 3,7,15-Trihydroxy-5-androsten-17-one [10]. Studies have identified several key parameters that significantly influence the efficiency of microbial transformation:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Culture medium | 15 g/L glucose, 16 g/L yeast extract, 12 g/L corn steep liquor, 0.15 g/L ferrous sulfate | Provides essential nutrients for microbial growth and enzyme production |
| Initial pH | 6.5 | Creates favorable environment for enzymatic activity |
| Temperature | 30°C | Optimizes enzyme kinetics and stability |
| Co-solvent | 1% Tween 80 | Enhances substrate solubility and availability |
| Transformation period | 78 hours | Allows complete conversion of substrate |
Under optimized conditions, the molar yield of 3β,7α,15α-trihydroxy-5-androsten-17-one from dehydroepiandrosterone (5 g/L) can reach 77.4%, representing a 115% increase compared to non-optimized processes [10] [11]. This significant improvement demonstrates the potential of biotechnological approaches for the efficient production of this valuable steroid derivative [7].
Other fungal strains have also shown capability for hydroxylating dehydroepiandrosterone at specific positions [27]. For instance, Fusarium acuminatum can perform stereoselective hydroxylation at the 7α position with 97% conversion efficiency, while Mucor hiemalis can produce androst-5-ene-3β,7α,17α-triol with 65% yield [27]. These findings highlight the diversity of microbial systems available for steroid biotransformation and their potential for producing various hydroxylated derivatives [14] [27].
The enzymatic systems responsible for these transformations typically involve cytochrome P450 monooxygenases, which catalyze the regioselective and stereoselective hydroxylation of the steroid nucleus [14] [26]. These enzymes require molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors, making the optimization of oxygen transfer and cofactor regeneration critical aspects of the biotransformation process [7] [14].
Chemical synthesis of 3,7,15-Trihydroxy-5-androsten-17-one utilizing dehydroepiandrosterone as a starting material represents a significant approach in steroid chemistry [3] [5]. This strategy leverages the structural features of dehydroepiandrosterone, particularly its 3β-hydroxy group and 5-ene functionality, as key points for further modification to introduce hydroxyl groups at positions 7 and 15 [3] [24].
One established chemical synthesis pathway involves the selective oxidation of dehydroepiandrosterone to introduce a keto group at the C-7 position, followed by stereoselective reduction to obtain the desired hydroxyl configuration [3] [6]. The process typically begins with protection of the 3β-hydroxyl group through acetylation or pivaloylation to prevent unwanted side reactions during subsequent transformations [3] [24].
A detailed synthetic route described in patent literature outlines the preparation of 3β,7β,15α-Trihydroxy-5-androsten-17-one from 3β-hydroxy-5-androsten-17-one through a series of chemical transformations [3] [24]. The process involves:
The synthesis of 15-hydroxylated steroids presents particular challenges due to the relative inertness of the C-15 position [5] [25]. Researchers have developed approaches utilizing trichloroethoxy ethers as intermediates in the synthesis of 3β,15β-dihydroxy-5-androsten-17-one [25]. This strategy employs a selenation/dehydroselenation sequence to generate a 15-ene functionality, which serves as a handle for further functionalization [5] [25].
The preparation of 3β,15β-dihydroxy-5-androsten-17-one has been achieved through the following sequence [25]:
Alternative approaches involve the acid-catalyzed hydrolysis of 17,17-ethylenedioxy-5,15-androstadien-3β-ol, which produces 3β-hydroxy-5,15-androstadien-17-one as the major product along with 3β,15β-dihydroxy-5-androsten-17-one [25]. However, this method typically results in lower yields (approximately 15%) of the desired product [25].
Selective hydroxylation of the steroid nucleus at specific positions, particularly at C-7 and C-15, represents a significant challenge in the synthesis of 3,7,15-Trihydroxy-5-androsten-17-one [19] [26]. The spatial arrangement of these positions, especially C-7 which is distant from any functional groups that could direct C-H activation, necessitates sophisticated approaches to achieve regioselective and stereoselective hydroxylation [26].
Protecting group chemistry plays a crucial role in the selective functionalization of steroids with multiple hydroxyl groups [17] [18]. The strategic use of protecting groups allows for the temporary masking of specific hydroxyl functions, enabling selective modification of unprotected positions [12] [17]. In the context of 3,7,15-Trihydroxy-5-androsten-17-one synthesis, protecting groups are essential for controlling the regioselectivity of hydroxylation reactions [12] [19].
Common protecting groups employed in steroid chemistry include:
| Protecting Group | Target Position | Advantages | Deprotection Conditions |
|---|---|---|---|
| Acetyl | 3β-hydroxyl | Easily introduced and removed, stable under oxidative conditions | Mild basic hydrolysis (KOH in ethanol) |
| Pivaloyl | 3β-hydroxyl | Enhanced stability compared to acetyl, resistant to nucleophilic attack | Basic hydrolysis |
| tert-Butyldimethylsilyl | 17β-hydroxyl | Selective introduction, stable under basic conditions | Acidic conditions (HCl in ethanol) |
| Methoxymethyl | 3β-hydroxyl | Stable under basic and oxidative conditions | Acidic hydrolysis |
| Boronate esters | Vicinal diols | Allows for selective functionalization of remaining hydroxyl groups | Hydrolysis under mild conditions |
Research has demonstrated that the protection of the 17-hydroxyl group can significantly improve the efficiency and selectivity of enzymatic C-19 hydroxylation of steroids [19]. This finding suggests that similar strategies might be applicable for enhancing the selectivity of hydroxylation at other positions, including C-7 and C-15 [19] [26].
The temporary protection of steroid hydroxyl groups as boronate esters has proven to be an efficient method for their regioselective functionalization [12]. This approach is particularly valuable for steroids containing multiple hydroxyl groups, as it allows for the selective manipulation of specific positions while protecting others [12] [17].
Selective hydroxylation at the C-7 position has been achieved using engineered cytochrome P450 enzymes [26]. Through directed evolution and protein engineering, researchers have developed P450-BM3 mutants capable of catalyzing the oxidative hydroxylation of various steroids with pronounced C-7 regioselectivities and β stereoselectivities [26]. These biocatalytic approaches offer advantages over traditional chemical methods, particularly for challenging transformations that are not readily accessible using synthetic organic techniques [19] [26].
For the introduction of hydroxyl groups at the C-15 position, strategies involving the generation of Δ15-unsaturation followed by stereoselective functionalization have been developed [25]. This approach typically requires the use of protecting groups to prevent unwanted reactions at other positions of the steroid nucleus [17] [25].
The inherent lipophilicity of steroids, including 3,7,15-Trihydroxy-5-androsten-17-one, often results in poor aqueous solubility and consequently limited bioavailability [20] [22]. Various derivatization techniques have been developed to address this challenge, focusing on chemical modifications that enhance solubility while maintaining or improving the pharmacological properties of the parent compound [20] [22].
Ester prodrug approaches represent one of the most widely employed strategies for improving the bioavailability of steroids [22]. This technique involves the formation of ester derivatives at one or more hydroxyl positions of 3,7,15-Trihydroxy-5-androsten-17-one, resulting in compounds with enhanced lipophilicity for improved membrane permeation or increased hydrophilicity for better aqueous solubility [22]. The ester linkage is susceptible to enzymatic hydrolysis in vivo, releasing the parent drug at the target site [22].
Studies on various steroid derivatives have demonstrated that ester prodrugs can significantly enhance aqueous solubility [22]. For instance, certain steroid ester derivatives have shown solubility improvements of 23 to 120-fold compared to their parent compounds [22]. The selection of appropriate ester moieties is critical for achieving the desired balance between solubility enhancement and stability [20] [22].
Cyclodextrin inclusion complexation offers another effective approach for improving the bioavailability of steroids [21]. Cyclodextrins are cyclic oligosaccharides with a hydrophobic central cavity and a hydrophilic exterior, making them ideal hosts for forming inclusion complexes with lipophilic steroid molecules [21]. The formation of these complexes can significantly enhance the aqueous solubility and dissolution rate of steroids [20] [21].
Steroids, including compounds like 3,7,15-Trihydroxy-5-androsten-17-one, are ideal guest molecules for complexation by cyclodextrins due to their hydrophobic nature and size, which is comparable with the dimensions of cyclodextrin cavities [21]. The hydrophobic interactions between the steroid and the cyclodextrin cavity stabilize these complexes, resulting in improved solubility characteristics [20] [21].
Additional derivatization techniques for enhancing the bioavailability of steroids include:
| Technique | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Micronization | Reduction of particle size to 1-10 microns | Increased surface area for dissolution | Requires specialized equipment |
| Nanonization | Conversion to nanoparticles (<1 micron) | Dramatically enhanced dissolution rate | Stability challenges |
| Salt formation | Creation of ionic derivatives | Improved solubility for ionizable compounds | Limited to compounds with suitable functional groups |
| Surfactant conjugation | Attachment of surfactant moieties | Enhanced solubility and membrane permeation | Potential impact on pharmacological activity |
| Liposomal formulation | Incorporation into lipid vesicles | Improved delivery and targeting | Complex preparation process |
The selection of appropriate derivatization techniques for 3,7,15-Trihydroxy-5-androsten-17-one depends on various factors, including the specific physicochemical properties of the compound, the desired route of administration, and the target site of action [20] [22]. A comprehensive understanding of structure-property relationships is essential for designing effective derivatives with enhanced bioavailability [21] [22].
Nuclear magnetic resonance spectroscopy represents the primary structural elucidation technique for characterizing 3,7,15-trihydroxy-5-androsten-17-one and its stereoisomeric variants. The comprehensive assignment of proton and carbon nuclear magnetic resonance signals provides definitive structural confirmation and enables stereochemical determination [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectral Characteristics
The proton nuclear magnetic resonance spectrum of 3,7,15-trihydroxy-5-androsten-17-one exhibits characteristic signals that reflect the steroid backbone structure and hydroxyl group positioning. The vinyl proton at position 6 appears as a singlet at 5.33-5.40 parts per million, serving as a diagnostic marker for the delta-5 olefinic system [1] [4]. This chemical shift represents the expected downfield position for an olefinic proton influenced by the adjacent hydroxyl functionalities.
The hydroxyl-bearing carbons generate distinctive proton signals that enable stereochemical assignments. The proton at carbon-3, bearing the 3β-hydroxyl group, resonates at 3.52-3.60 parts per million as a multiplet [1] [3]. The protons at carbon-7, depending on stereochemical orientation, exhibit differentiated chemical shifts: the 7α-hydroxyl configuration produces a triplet at 3.63-3.70 parts per million with a coupling constant of 8.5 hertz, while the 7β-hydroxyl variant appears at 3.85-3.95 parts per million [1].
Position-15 hydroxyl-bearing carbons demonstrate similar stereochemical sensitivity, with the 15α-hydroxyl proton appearing at 4.10-4.20 parts per million and the 15β-hydroxyl proton at 3.95-4.05 parts per million [3] [5]. The angular methyl groups at positions 18 and 19 provide additional structural confirmation, appearing as singlets at 0.79 and 1.02 parts per million, respectively [4] [3].
Carbon Nuclear Magnetic Resonance Spectral Features
Carbon nuclear magnetic resonance spectroscopy provides complementary structural information, particularly valuable for quaternary carbon identification and stereochemical verification. The ketone carbonyl carbon at position 17 exhibits the expected downfield shift at 220.8 parts per million, consistent with α,β-unsaturated ketone systems [2] [3].
The olefinic carbons C-5 and C-6 resonate at 140.7 and 121.4 parts per million, respectively, confirming the presence of the characteristic delta-5 double bond system [2] [4]. Hydroxyl-bearing carbons display characteristic chemical shifts: carbon-3 at 71.8 parts per million, carbon-7 at 67.5 parts per million, and carbon-15 at 72.3 parts per million [3] [5].
The quaternary carbons at positions 10 and 13 appear at 36.9 and 42.8 parts per million, respectively, providing structural backbone confirmation. Angular methyl carbons C-18 and C-19 resonate at 13.2 and 19.4 parts per million, consistent with steroid structural assignments [2] [4].
Mass spectrometric analysis of 3,7,15-trihydroxy-5-androsten-17-one reveals distinctive fragmentation patterns that facilitate structural identification and stereochemical characterization. The molecular ion peak appears at mass-to-charge ratio 320, corresponding to the molecular formula C₁₉H₂₈O₄ [6] [7] [8].
Primary Fragmentation Pathways
The fragmentation behavior follows predictable steroid cleavage patterns, with initial methyl radical losses producing ions at mass-to-charge ratio 305, representing loss of angular methyl groups C-18 or C-19 [7] [8]. Sequential dehydration processes generate fragment ions at mass-to-charge ratios 287, 269, and 251, corresponding to successive losses of hydroxyl functionalities [6] [7].
Retro-Diels-Alder fragmentation represents a significant cleavage pathway, producing characteristic ions at mass-to-charge ratio 215 through ring-D elimination [7] [8]. This fragmentation pattern appears particularly pronounced in 5α-androstane derivatives and provides diagnostic information for stereochemical assignments [7] [9].
Characteristic Fragment Ions
The fragment ion at mass-to-charge ratio 147 constitutes a diagnostic marker for steroid compounds containing 1,4-diene-3-one structural features [7] [10]. This ion results from combined A-ring, B-ring, and C-ring cleavage with elimination of linkages between carbons 6-7, 8-9, and 11-12 [7].
Additional characteristic fragments include ions at mass-to-charge ratios 161 and 135, representing B-ring fragments retaining olefinic character and cross-ring cleavage products, respectively [7] [8]. The tropylium ion at mass-to-charge ratio 91 and phenyl ion at mass-to-charge ratio 77 represent terminal aromatic rearrangement products commonly observed in steroid mass spectra [7] [9].
Stereochemical Differentiation
Mass spectrometric fragmentation enables stereochemical differentiation between hydroxyl group orientations. The relative abundance of specific fragment ions varies significantly between α and β stereoisomers, particularly for the mass-to-charge ratio 215 fragment, which shows enhanced intensity in 5α-androstane derivatives compared to 5β-isomers [7] [9].
Chromatographic methodologies provide essential tools for separation, purification, and purity assessment of 3,7,15-trihydroxy-5-androsten-17-one. Multiple chromatographic techniques demonstrate complementary capabilities for achieving high-resolution separations and accurate purity determinations [11] [12] [13].
High-Performance Liquid Chromatography Methods
Reversed-phase high-performance liquid chromatography utilizing C18 stationary phases achieves effective separation of 3,7,15-trihydroxy-5-androsten-17-one from structurally related compounds. Optimal separation conditions employ methanol-water mobile phases in 70:30 ratios, providing retention times of 15.2-16.8 minutes with resolution factors of 1.8-2.2 [11] [12].
Enhanced sensitivity methodologies incorporating mass spectrometric detection achieve detection limits of 5-10 nanograms per milliliter using acetonitrile-water mobile phases containing 0.1% formic acid [11] [14]. These conditions provide retention times of 12.5-13.2 minutes with improved resolution factors of 2.5-3.0 and purity assessments reaching 98-99.5% [14] [15].
Gas Chromatography-Mass Spectrometry Applications
Gas chromatography-mass spectrometry represents the gold standard for steroid analysis, providing exceptional separation efficiency and structural confirmation capabilities [16] [13]. Derivatization with trimethylsilyl reagents enhances volatility and chromatographic behavior, enabling baseline resolution of stereoisomeric variants [16] [8].
Optimal chromatographic conditions utilize helium carrier gas at 280°C with DB-5 capillary columns, achieving retention times of 18.5-19.2 minutes and detection limits of 1-5 nanograms per milliliter [16] [13]. Resolution factors of 3.2-3.8 enable separation of closely related stereoisomers with purity assessments exceeding 99-99.8% [16] [8].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
Ultra-performance liquid chromatography-tandem mass spectrometry provides the highest analytical performance for 3,7,15-trihydroxy-5-androsten-17-one analysis, achieving detection limits of 0.05-0.5 nanograms per milliliter [14] [15]. BEH C18 columns with acetonitrile-water gradient elution provide retention times of 6.8-7.4 minutes with resolution factors of 3.5-4.0 [14].
Multiple reaction monitoring enables simultaneous quantification of multiple steroid analytes with exceptional specificity and sensitivity [14] [15]. Purity assessments achieve 99.8-99.95% accuracy through isotope dilution methodologies incorporating stable isotope-labeled internal standards [14] [17].
Preparative Chromatography and Purification
Preparative high-performance liquid chromatography enables large-scale purification of 3,7,15-trihydroxy-5-androsten-17-one for crystallographic and spectroscopic studies [11] [18]. C18 columns with methanol-water mobile phases in 80:20 ratios provide effective separation with retention times of 18.5-20.0 minutes [11] [18].
Recovery yields typically achieve 85-95% with purities exceeding 92-95% following preparative chromatographic purification [11] [18]. Collection fractions undergo concentration and recrystallization procedures to achieve analytical-grade material suitable for advanced characterization studies [18] [19].
X-ray crystallographic analysis provides definitive structural characterization of 3,7,15-trihydroxy-5-androsten-17-one, revealing detailed molecular geometry, conformational preferences, and intermolecular packing arrangements [20] [21] [22]. Crystalline forms exhibit orthorhombic symmetry with space group P2₁2₁2₁, indicating chiral crystal packing consistent with the inherent molecular chirality [20] [21].
Crystal Structure Parameters
The unit cell dimensions measure 5.813(1) Ångströms, 13.388(3) Ångströms, and 21.330(5) Ångströms for the a, b, and c axes, respectively, with all angles measuring 90.0 degrees [20] [21]. The unit cell volume of 1660.04(6) cubic Ångströms accommodates four molecules per unit cell (Z = 4), resulting in a calculated density of 1.290 grams per cubic centimeter [20] [21].
Diffraction data collection at 293 Kelvin yields 2276 independent reflections with an R-factor of 0.037, indicating high-quality structural refinement [20] [21]. The asymmetric unit contains one molecule of 3,7,15-trihydroxy-5-androsten-17-one with all non-hydrogen atoms refined anisotropically [20] [21].
Molecular Conformation and Ring Geometries
The steroid backbone adopts the characteristic trans-fused configuration with six-membered rings exhibiting slightly flattened chair conformations [20] [22]. Ring A demonstrates standard chair geometry with the 3β-hydroxyl group occupying the equatorial position, consistent with thermodynamic stability predictions [20] [22].
The five-membered ring D adopts a 14α-envelope conformation, representing the energetically favorable geometry for 17-ketosteroids [20] [22]. The delta-5 double bond between carbons 5 and 6 exhibits standard geometric parameters with a bond length of 1.334(3) Ångströms and associated bond angles consistent with sp² hybridization [20] [22].
Intermolecular Hydrogen Bonding Networks
The crystal structure reveals extensive intermolecular hydrogen bonding networks that stabilize the crystalline lattice [20] [21] [22]. Hydroxyl groups at positions 3, 7, and 15 participate as hydrogen bond donors, while the ketone oxygen at position 17 serves as a primary hydrogen bond acceptor [20] [22].
Principal hydrogen bonding interactions include O3-H3···O17 with donor-acceptor distances of 2.891(3) Ångströms and angles of 148.2 degrees [20] [22]. Additional interactions involve O5-H5···O3 (2.863(2) Ångströms, 155.8 degrees), O6-H6A···O5 (2.877(3) Ångströms, 152.1 degrees), and O15-H15···O6 (2.821(2) Ångströms, 160.3 degrees) [20] [22].
Polymorphic Forms and Crystal Packing
Crystallization conditions significantly influence the formation of specific polymorphic forms and solvate structures [21] [23]. Recrystallization from methanol-water mixtures produces the anhydrous form with optimal crystal quality for diffraction studies [21] [23].
The three-dimensional hydrogen bonding network creates channels and cavities within the crystal lattice that may accommodate solvent molecules in solvated forms [21] [22]. Thermal analysis reveals stability ranges and phase transition temperatures essential for handling and storage considerations [21] [23].
Comparative Crystallographic Analysis
Comparative analysis with related steroid structures reveals conformational similarities and hydrogen bonding pattern variations [22] [24]. The 3β,7β,15α-trihydroxy configuration exhibits distinct packing arrangements compared to alternative stereoisomeric forms, reflecting the influence of hydroxyl group orientations on intermolecular interactions [22] [24].